molecular formula C22H30N6O2S B6461812 1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole CAS No. 2549063-66-1

1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

Cat. No.: B6461812
CAS No.: 2549063-66-1
M. Wt: 442.6 g/mol
InChI Key: DAVKUSDAGGMONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a heterocyclic molecule featuring a benzodiazole core fused with a sulfonated octahydropyrrolo[3,4-c]pyrrole system and a 1,3,5-trimethylpyrazole substituent. For instance, pyrazoline derivatives are well-documented for antitumor, antimicrobial, and antioxidant activities . The sulfonyl group in this compound may enhance solubility or binding affinity, while the fused pyrrolopyrrole system could influence conformational rigidity and target interactions .

Properties

IUPAC Name

1-propan-2-yl-2-[5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2S/c1-14(2)28-20-9-7-6-8-19(20)23-22(28)26-10-17-12-27(13-18(17)11-26)31(29,30)21-15(3)24-25(5)16(21)4/h6-9,14,17-18H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVKUSDAGGMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Features Biological Activities Key Differences
N-Substituted Pyrazolines 4,5-dihydro-1H-pyrazole core with aryl/heteroaryl substituents Anticancer, antimicrobial, analgesic Target compound replaces dihydropyrazole with benzodiazole, potentially altering electron density and binding modes.
Sulfonated Heterocycles Sulfonyl groups linked to pyrrolidine/pyrrole systems Enhanced solubility and target engagement due to polar sulfonyl group The octahydropyrrolo[3,4-c]pyrrole system in the target compound adds conformational constraints.
Benzodiazole Derivatives Benzodiazole core with alkyl/aryl substituents Antitumor, kinase inhibition (inferred from similar scaffolds) The fused pyrrolopyrrole-sulfonyl-pyrazole moiety introduces unique steric and electronic effects.

Computational and Experimental Insights

Electronic Properties : Density functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula , could model the electron density distribution of the target compound. Compared to simpler pyrazolines (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ), the benzodiazole core and sulfonyl group may increase electron-withdrawing effects, altering reactivity and binding to biological targets.

Conformational Analysis : Tools like Multiwfn could analyze the topological electron density of the octahydropyrrolo[3,4-c]pyrrole system, revealing intramolecular interactions (e.g., hydrogen bonding) that stabilize its structure. This contrasts with less rigid dihydropyrazoline analogues .

Such studies confirm that substituents (e.g., sulfonyl vs. carbonyl groups) significantly impact molecular packing and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.